N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 1235389-55-5
VCID: VC5070382
InChI: InChI=1S/C15H21NO2/c1-11-7-12(2)9-13(8-11)14(17)16-10-15(18)5-3-4-6-15/h7-9,18H,3-6,10H2,1-2H3,(H,16,17)
SMILES: CC1=CC(=CC(=C1)C(=O)NCC2(CCCC2)O)C
Molecular Formula: C15H21NO2
Molecular Weight: 247.338

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide

CAS No.: 1235389-55-5

Cat. No.: VC5070382

Molecular Formula: C15H21NO2

Molecular Weight: 247.338

* For research use only. Not for human or veterinary use.

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide - 1235389-55-5

Specification

CAS No. 1235389-55-5
Molecular Formula C15H21NO2
Molecular Weight 247.338
IUPAC Name N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide
Standard InChI InChI=1S/C15H21NO2/c1-11-7-12(2)9-13(8-11)14(17)16-10-15(18)5-3-4-6-15/h7-9,18H,3-6,10H2,1-2H3,(H,16,17)
Standard InChI Key NHGRJLWVVFUFNB-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(=O)NCC2(CCCC2)O)C

Introduction

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide is a chemical compound that, despite its specific name, does not appear to have extensive documentation in the available scientific literature. This article aims to provide a structured overview of what can be inferred about such compounds, focusing on related benzamides and their properties.

Synthesis Methods

The synthesis of benzamide derivatives typically involves the reaction of a benzoyl chloride with an amine. For N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide, this would involve reacting 3,5-dimethylbenzoyl chloride with (1-hydroxycyclopentyl)methylamine.

Biological Activities

Benzamides have been studied for various biological activities, including anti-inflammatory and anticancer effects. The specific activity of N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide would depend on its ability to interact with biological targets, which could be influenced by its cyclopentyl and hydroxyl groups.

ActivityDescription
Anti-inflammatoryPotential activity based on benzamide derivatives.
AnticancerPossible activity, though specific studies are lacking.

Analytical Techniques

For the analysis of benzamide derivatives, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are commonly used. These methods can help confirm the structure and purity of the compound.

TechniqueUse
HPLCSeparation and quantification.
NMRStructural confirmation.
MSMolecular weight and fragmentation pattern analysis.

Safety and Handling

Benzamides can exhibit toxicity and irritation, as seen with other related compounds like N,N-dimethylbenzamide, which causes skin and eye irritation and respiratory issues . Handling should follow standard laboratory safety protocols.

HazardDescription
Skin IrritationPotential risk based on related compounds.
Eye IrritationSerious eye irritation possible.
Respiratory IrritationMay cause respiratory tract irritation.

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